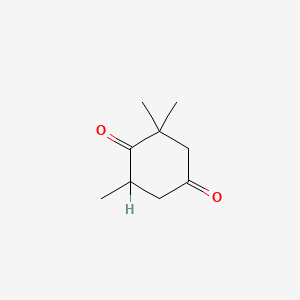

2,2,6-Trimethylcyclohexane-1,4-dione

Description

Properties

IUPAC Name |

2,2,6-trimethylcyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHHZSFNAYSPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942726 | |

| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20547-99-3 | |

| Record name | 1,4-Cyclohexanedione, 2,2,6-Trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 2,2,6 Trimethylcyclohexane 1,4 Dione

Significance in Organic Chemistry Research

The significance of 2,2,6-trimethylcyclohexane-1,4-dione in organic chemistry research is largely centered on its utility as a chiral precursor. The enantiomer, (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione, is a particularly important intermediate in the synthesis of carotenoids and various flavors. researchgate.net Its strategic importance lies in the fact that it can be produced with high enantiomeric purity through enzymatic reactions, which then allows for the synthesis of target molecules with specific stereochemistry.

One of the most notable applications of this compound is in the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol. researchgate.net This doubly chiral compound serves as a crucial building block for the synthesis of xanthophylls like zeaxanthin (B1683548). The production of (4R,6R)-actinol is often achieved through a two-step enzymatic reduction process starting from 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone). researchgate.netresearchgate.net In this process, the first step involves the stereoselective reduction of the carbon-carbon double bond of ketoisophorone to yield (6R)-levodione. researchgate.net This is followed by the stereospecific reduction of one of the ketone functionalities of (6R)-levodione to furnish (4R,6R)-actinol. researchgate.netresearchgate.net

The enzymes primarily responsible for the initial reduction of ketoisophorone are "Old Yellow Enzymes" (OYEs), often sourced from organisms like Saccharomyces cerevisiae. researchgate.net The subsequent reduction of (6R)-levodione is catalyzed by reductases such as levodione (B1250081) reductase from Corynebacterium aquaticum M-13. researchgate.netresearchgate.net The efficiency and high stereoselectivity of these enzymatic transformations underscore the importance of this compound as a key intermediate in biocatalysis and asymmetric synthesis.

Below is a data table summarizing the enzymatic synthesis of (4R,6R)-actinol from ketoisophorone, highlighting the role of (6R)-2,2,6-trimethylcyclohexane-1,4-dione as an intermediate.

| Starting Material | Enzyme System | Intermediate | Final Product | Yield (%) | Enantiomeric Excess (ee %) |

| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) | Old Yellow Enzyme 2 (S. cerevisiae) & Levodione Reductase (C. aquaticum) | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | Stoichiometric | 94 |

This table presents data from a study on the two-step enzymatic asymmetric reduction for producing (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net

Furthermore, processes have been developed for the production of this compound from β-isophorone through epoxidation and subsequent isomerization. google.com This highlights the industrial relevance of the compound as a synthetic target.

Classification and Structural Features Relevant to Research

This compound is classified as a cyclohexanedione, which is a cyclic ketone. nih.govchemspider.comchemicalbook.com Its chemical formula is C₉H₁₄O₂. ontosight.ai The structure consists of a six-membered cyclohexane (B81311) ring bearing two ketone groups at positions 1 and 4. Additionally, it possesses three methyl groups: two attached to the C2 position (a gem-dimethyl group) and one at the C6 position. ontosight.ai

The structural features of this compound are directly relevant to its application in organic synthesis:

Diketone Functionality : The presence of two ketone groups provides multiple sites for chemical transformations. These carbonyl groups can undergo a variety of reactions common to ketones, such as nucleophilic addition and reduction. ontosight.ai The relative positions of the two ketones (1,4-dione) influence the regioselectivity of these reactions.

Chiral Center : The C6 position, bearing a single methyl group, is a stereocenter. This allows for the existence of enantiomers, (R)- and (S)-2,2,6-trimethylcyclohexane-1,4-dione. The ability to selectively synthesize one enantiomer, particularly the (R)-enantiomer (levodione), is crucial for its use as a chiral building block in the synthesis of stereochemically defined products. researchgate.net

Methyl Substitution Pattern : The gem-dimethyl group at the C2 position and the methyl group at the C6 position introduce steric hindrance that can influence the stereochemical outcome of reactions at the adjacent carbonyl groups. This steric bulk can direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity in subsequent transformations.

The combination of these structural elements makes this compound a versatile substrate in stereoselective synthesis. The ability to control the stereochemistry at the C6 position, coupled with the reactivity of the two ketone groups, allows for the construction of complex molecular architectures with a high degree of stereocontrol.

Below is a data table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 20547-99-3 |

| Classification | Cyclic Ketone, Cyclohexanedione |

Synthetic Methodologies and Chemical Transformations of 2,2,6 Trimethylcyclohexane 1,4 Dione

Chemical Synthesis Pathways

The formation of 2,2,6-trimethylcyclohexane-1,4-dione is often achieved through the modification of unsaturated precursors. Biocatalytic methods are prominent in establishing specific stereochemical outcomes.

Regio- and Stereoselective Synthetic Approaches

The synthesis of specific enantiomers of this compound, such as (6R)-2,2,6-trimethylcyclohexane-1,4-dione (also known as (6R)-levodione), highlights the application of regio- and stereoselective methods. A primary route involves the asymmetric reduction of the carbon-carbon double bond in the prochiral precursor, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone). researchgate.net This bioconversion can be catalyzed by enzymes like the Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae or by using whole-cell cultures of organisms such as Marchantia polymorpha and Nicotiana tabacum. researchgate.net These enzymatic systems stereospecifically reduce the C=C bond, introducing chirality at the C-6 position to yield the (R)-enantiomer with high selectivity. researchgate.net

Epoxidation and Isomerization Strategies for this compound Synthesis

While epoxidation of an unsaturated precursor followed by rearrangement is a plausible synthetic strategy for forming substituted cyclohexanones, literature specifically detailing this route for the synthesis of this compound is not prominently documented. General epoxidation methods often precede ring-opening or rearrangement to introduce desired functionalities, but a direct pathway to the target dione (B5365651) via this strategy requires further investigation.

Condensation and Cyclization Reactions in this compound Formation

The carbon skeleton of this compound is typically derived from precursors that are already cyclic. The synthesis of the parent 1,4-cyclohexanedione ring can be achieved through methods like the self-condensation of diethyl succinate followed by hydrolysis and decarboxylation. orgsyn.org However, for the specific substituted target, this compound, synthetic routes generally commence from readily available cyclic precursors like ketoisophorone rather than constructing the ring through intermolecular condensation or cyclization reactions. researchgate.net

Catalytic Hydrogenation of Precursors to this compound

Catalytic hydrogenation is the key transformation in the synthesis of this compound from its unsaturated analog, 2,6,6-trimethyl-2-cyclohexene-1,4-dione. researchgate.net This reaction specifically targets the reduction of the α,β-unsaturated double bond. Biocatalytic hydrogenation using flavin-dependent oxidoreductases, such as Old Yellow Enzymes (OYEs), provides a highly stereoselective method to produce chiral versions of the target compound. researchgate.netthegoodscentscompany.com For instance, OYE from Saccharomyces cerevisiae can convert ketoisophorone into (6R)-levodione. researchgate.net This enzymatic process is a cornerstone for producing enantiomerically pure forms of the dione. researchgate.net

Table 1: Enzymatic Hydrogenation of Ketoisophorone ```html

| Precursor | Catalyst/Enzyme | Product | Reaction Type |

|---|---|---|---|

| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (Ketoisophorone) | Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) | Asymmetric Reduction of C=C bond |

Chemical Reaction Profiles and Mechanistic Aspects of this compound

The presence of two carbonyl groups governs the reactivity of this compound, making it susceptible to nucleophilic attack and reduction.

Nucleophilic and Reductive Transformations of Dione Functionalities

The dione functionalities of this compound are subject to reductive transformations. Following the initial synthesis of (6R)-levodione, one of the carbonyl groups can be selectively reduced to a hydroxyl group. This subsequent reduction can also be achieved with high stereoselectivity using enzymatic systems. For example, the asymmetric reduction of (6R)-levodione using (6R)-levodione reductase from Corynebacterium aquaticum M-13 yields (4R, 6R)-actinol, a doubly chiral hydroxyketone. researchgate.netThis two-step enzymatic process, starting from ketoisophorone, demonstrates the controlled, sequential reduction of both a C=C double bond and a C=O carbonyl group, providing access to complex chiral building blocks.

researchgate.netTable 2: Reductive Transformation of (6R)-Levodione

Table of Mentioned Compounds

Compound Name Synonyms Molecular Formula This compound Dihydrooxophorone C₉H₁₄O₂ (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (6R)-Levodione, Levodione (B1250081) C₉H₁₄O₂ 2,6,6-Trimethyl-2-cyclohexene-1,4-dione Ketoisophorone, 4-Oxoisophorone C₉H₁₂O₂ (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (4R,6R)-Actinol C₉H₁₆O₂ Diethyl succinate C₈H₁₄O₄

Chemical Reaction Profiles and Mechanistic Aspects of this compound

Rearrangement and Tautomerization Processes of this compound

The chemical behavior of this compound is governed by the presence of its two ketone functional groups. These groups are the focal points for transformations such as tautomerization and, theoretically, various molecular rearrangements.

Tautomerization

Like other carbonyl compounds possessing α-hydrogens, this compound can exist in equilibrium with its corresponding enol tautomers. Tautomerization is a chemical equilibrium between a keto form and an enol form, which is characterized by the migration of a proton and the shifting of a double bond. For this unsymmetrical dione, two distinct enol tautomers are possible, arising from the deprotonation of the α-carbons on either side of the two carbonyl groups.

The formation of an enol is often catalyzed by either acid or base. The equilibrium between the keto and enol forms generally favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, structural factors such as conjugation or intramolecular hydrogen bonding can increase the stability of the enol form. In the case of this compound, the carbonyl groups are in a 1,4-position, which precludes the formation of a conjugated system or the stabilizing intramolecular hydrogen bonds that are prominent in 1,3-dicarbonyl compounds.

Rearrangement Reactions

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. Cyclic ketones, in particular, can undergo several types of named rearrangements, such as the Favorskii rearrangement and the Baeyer-Villiger oxidation.

Favorskii Rearrangement: This reaction typically involves the treatment of an α-halo ketone with a base, leading to a ring contraction and the formation of a carboxylic acid derivative. For this to occur with this compound, one of the α-carbons would first need to be halogenated.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid or peroxide. nih.govthegoodscentscompany.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. myskinrecipes.com The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxidation. thegoodscentscompany.com

While these rearrangements are fundamental reactions for cyclic ketones, specific studies detailing the Favorskii rearrangement or Baeyer-Villiger oxidation of this compound are not extensively documented in the available literature.

Derivatization Reactions of this compound

The two carbonyl groups of this compound serve as reactive sites for a variety of derivatization reactions. These reactions allow for the introduction of new functional groups and the synthesis of more complex molecules. One of the most well-documented transformations is its stereoselective reduction.

Enzymatic Reduction

The dione is a key substrate in biocatalytic processes for producing valuable chiral building blocks. Specifically, the enantiomer (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione, undergoes highly stereospecific reduction to yield (4R,6R)-actinol. wikipedia.org This transformation is significant as (4R,6R)-actinol is an important intermediate in the synthesis of various carotenoids. wikipedia.orgresearchgate.net

This reduction is catalyzed by specific enzymes, namely (6R)-levodione reductase, which can be sourced from microorganisms like Corynebacterium aquaticum M-13. wikipedia.orgresearchgate.net The reaction targets the carbonyl group at the C-4 position, converting it into a hydroxyl group with high stereoselectivity, leaving the C-1 carbonyl untouched.

| Substrate | Enzyme | Product | Product Stereochemistry | Source Organism |

|---|---|---|---|---|

| (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) | (6R)-Levodione Reductase | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-Actinol) | (4R, 6R) | Corynebacterium aquaticum M-13 |

This enzymatic process is part of a two-step conversion that often starts from 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). wikipedia.org The first step involves the asymmetric reduction of the carbon-carbon double bond to produce (6R)-levodione, which is then subsequently reduced to (4R,6R)-actinol. wikipedia.orgresearchgate.net

As a dione, this compound is also expected to undergo other standard carbonyl derivatization reactions. These include reactions with hydroxylamine to form oximes, with hydrazines to form hydrazones, and condensation reactions like the Knoevenagel condensation. wikipedia.org However, detailed research findings focusing on these specific derivatizations for this compound are not widely reported.

Biocatalytic Production and Enzymatic Research of 2,2,6 Trimethylcyclohexane 1,4 Dione

Enzymatic Synthesis and Biotransformation Pathways of 2,2,6-Trimethylcyclohexane-1,4-dione

The biocatalytic production of this compound, also known as (6R)-levodione, and its derivatives is a significant area of research, primarily driven by the synthesis of valuable chiral building blocks for carotenoids and other fine chemicals. researchgate.net Enzymatic systems offer high stereoselectivity and operate under mild conditions, presenting a green alternative to traditional chemical synthesis.

Asymmetric Reduction Systems for this compound and its Precursors

The synthesis of this compound and its subsequent conversion to valuable chiral compounds like (4R,6R)-actinol is effectively achieved through multi-step enzymatic asymmetric reduction systems. researchgate.net A well-documented pathway starts from the precursor 2,6,6-trimethyl-2-cyclohexen-1,4-dione, commonly known as ketoisophorone. researchgate.net

This bioconversion is typically a two-step process:

First Reduction (C=C bond): The carbon-carbon double bond of ketoisophorone is stereoselectively reduced to yield (6R)-levodione (this compound). This reaction is catalyzed by an ene-reductase from the Old Yellow Enzyme (OYE) family. researchgate.netresearchgate.net

Second Reduction (C=O bond): The resulting (6R)-levodione is then asymmetrically reduced to (4R, 6R)-actinol. researchgate.net This step involves the selective reduction of the carbonyl group at the C-4 position, a reaction catalyzed by (6R)-levodione reductase (LVR). researchgate.net

To ensure the continuous operation of these redox enzymes, a cofactor regeneration system is essential. The glucose dehydrogenase (GDH)/glucose system is commonly employed to regenerate the NADPH or NADH cofactors consumed during the reduction steps. researchgate.net By utilizing this two-step enzymatic system with cofactor regeneration, researchers have achieved near-stoichiometric production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from ketoisophorone. researchgate.net

| Enzyme System Component | Precursor/Substrate | Product | Key Function |

| Old Yellow Enzyme (OYE) | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (Levodione) | Asymmetric reduction of C=C bond |

| Levodione (B1250081) Reductase (LVR) | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (Levodione) | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (Actinol) | Asymmetric reduction of C=O bond |

| Glucose Dehydrogenase (GDH) | Glucose, NAD(P)+ | Gluconolactone, NAD(P)H | Cofactor regeneration |

Role of Old Yellow Enzymes (OYEs) in Enone Reduction to this compound

Old Yellow Enzymes (OYEs) are a family of flavin-dependent ene-reductases that catalyze the asymmetric reduction of activated carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. researchgate.netmdpi.com They are pivotal in the biocatalytic production of this compound from its enone precursor, ketoisophorone. researchgate.net

The reaction mechanism involves the transfer of a hydride from the nicotinamide (B372718) coenzyme NAD(P)H to the enzyme's flavin mononucleotide (FMN) cofactor. mdpi.com The reduced flavin then transfers a hydride to the β-carbon of the enone substrate, while a proton is donated to the α-carbon, completing the stereoselective reduction of the C=C bond. mdpi.com

Several OYEs have been successfully used for this purpose:

Saccharomyces cerevisiae OYE: An OYE from baker's yeast has been expressed in Escherichia coli and used to stereospecifically convert ketoisophorone into (6R)-levodione (this compound). researchgate.netresearchgate.net

The high enantioselectivity of OYEs is a key advantage, with many members of this enzyme family affording the (R)-enantiomer with stereoselectivities up to 99%. researchgate.net This specificity is crucial for producing the desired chiral intermediate, (6R)-levodione.

Levodione Reductase (LVR) in the Bioconversion of (6R)-Levodione

Following the OYE-catalyzed formation of (6R)-levodione (this compound), the subsequent stereospecific reduction of a carbonyl group is performed by Levodione Reductase (LVR). researchgate.net The LVR specifically targets the C-4 position of the dione (B5365651), converting it to a hydroxyl group and yielding (4R,6R)-actinol, a valuable doubly chiral compound. researchgate.netresearchgate.net

The most prominently studied LVR is from the bacterium Corynebacterium aquaticum M-13. researchgate.net This enzyme, expressed in E. coli, has been shown to selectively and stereospecifically reduce (6R)-levodione to the corresponding alcohol. researchgate.net One challenge in a one-pot system is that LVR can also reduce the precursor, ketoisophorone, which would lead to an undesired byproduct. researchgate.net Therefore, in systems using isolated enzymes, the OYE and LVR must be added sequentially to ensure the correct reaction pathway. researchgate.net

Involvement of Carbonyl Reductases in this compound Derivatives Synthesis

Carbonyl reductases are a broad class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. nih.gov Levodione Reductase (LVR) is a specific type of carbonyl reductase that acts on this compound. The synthesis of derivatives, such as (4R,6R)-actinol, is a prime example of the application of these enzymes. researchgate.netresearchgate.net

The success of these biocatalytic reductions hinges on the high chemo- and stereoselectivity of the enzymes, which can distinguish between two carbonyl groups within the same molecule (as in this compound) and deliver a specific stereoisomer of the alcohol product. nih.gov The use of carbonyl reductases, often in tandem with a cofactor recycling system like glucose dehydrogenase, provides a sustainable alternative to chemical reducing agents. researchgate.netnih.gov Research continues to focus on discovering new carbonyl reductases with varied substrate specificities, particularly for sterically demanding substrates, to broaden their synthetic utility. nih.gov

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis presents a cost-effective and practical alternative to using isolated enzymes for producing this compound and its derivatives. mdpi.com This approach utilizes intact microbial cells, such as bacteria or yeast, which contain the necessary enzymatic machinery. mdpi.com

Advantages of whole-cell systems include:

No Enzyme Purification: The high cost and effort of enzyme isolation and purification are eliminated.

In-built Cofactor Regeneration: The cell's native metabolic pathways naturally regenerate the required NAD(P)H cofactors, removing the need to add an external regeneration system like GDH. mdpi.com

Yeast species from the genus Saccharomyces have a long history of use in biotransformations. For instance, Saccharomyces unisporus has demonstrated a high capacity for converting ketoisophorone to levodione, attributed to its endogenous OYE activity. researchgate.net Genetically engineered microorganisms, such as E. coli strains designed to co-express both an OYE and an LVR, can also be used to perform the entire two-step conversion from ketoisophorone to actinol (B1245848) in a single fermenter.

Plant Cell Culture Biotransformations Involving this compound Precursors

In addition to microbial systems, plant cell cultures offer a unique platform for biotransformations. researchgate.net Suspension cultures of plant cells can catalyze stereo- and regioselective reductions of C=C and C=O bonds in complex molecules. researchgate.net

Research has shown that cell suspension cultures of Marchantia polymorpha and Nicotiana tabacum can reduce the precursor ketoisophorone. researchgate.net These plant cell systems are capable of producing the chiral product (6R)-levodione (this compound) along with other reduced derivatives like (4R,6R)-actinol. researchgate.net This demonstrates that plant cells possess the necessary enzymatic repertoire, including ene-reductases and carbonyl reductases, to perform these valuable transformations. researchgate.netresearchgate.net

| Plant Cell Culture | Precursor | Major Products |

| Marchantia polymorpha | Ketoisophorone | (6R)-Levodione, (4R,6R)-Actinol |

| Nicotiana tabacum | Ketoisophorone | (6R)-Levodione, (4R,6R)-Actinol |

Mechanistic Enzymology of this compound Bioreduction

The biocatalytic reduction leading to and involving this compound, also known as (6R)-levodione, is a multi-step enzymatic process characterized by high stereo- and regioselectivity. This process typically begins with the asymmetric reduction of a precursor, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone), to yield (6R)-levodione. This intermediate is then further reduced to a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-actinol). nih.govresearchgate.netresearchgate.netresearchgate.net The enzymes central to this pathway are flavoprotein oxidoreductases, specifically from the Old Yellow Enzyme (OYE) family, and NAD(H)-linked reductases. nih.govsigmaaldrich.com

Detailed Reaction Mechanisms of Flavoprotein Oxidoreductases

The initial reduction of the C=C double bond in ketoisophorone to form this compound is catalyzed by members of the Old Yellow Enzyme (OYE) family, which are flavin mononucleotide (FMN)-containing oxidoreductases. sigmaaldrich.commdpi.com The catalytic cycle of OYEs follows a bi-bi ping-pong kinetic mechanism. mdpi.com This mechanism consists of two distinct half-reactions:

Reductive Half-Reaction: The enzyme-bound FMN cofactor is first reduced by a hydride transfer from a nicotinamide cofactor, typically NAD(P)H. This step involves the formation of a charge-transfer complex, indicating π–π stacking between the nicotinamide ring of NAD(P)H and the isoalloxazine ring of FMN, which is essential for the electron and subsequent hydride transfer. mdpi.com

Oxidative Half-Reaction: The reduced flavin (FMNH₂) then transfers a hydride from its N5-atom to the β-carbon of the activated C=C bond of the substrate (ketoisophorone). Concurrently, a proton is delivered to the α-carbon, usually by a conserved tyrosine residue within the active site. This sequence results in the anti-addition (trans-fashion) of hydrogen across the double bond, completing the reduction. mdpi.com

The subsequent bioreduction of the 4-keto group of this compound is catalyzed by a different enzyme, (6R)-levodione reductase (LVR), such as the one from Corynebacterium aquaticum M-13. LVR is an NAD(H)-linked enzyme belonging to the short-chain alcohol dehydrogenase/reductase (SDR) family. researchgate.netnih.gov Its mechanism relies on a highly conserved catalytic triad (B1167595) of amino acid residues (Ser-152, Tyr-165, and Lys-169 in the C. aquaticum enzyme). In this proposed mechanism, the tyrosine residue acts as a general acid, donating a proton to the substrate's carbonyl oxygen, while a hydride is transferred from the NADH cofactor to the carbonyl carbon, resulting in the formation of the corresponding alcohol. researchgate.net

Substrate Specificity and Stereocontrol in Enzymatic Transformations

The enzymatic pathway demonstrates remarkable substrate specificity and stereocontrol at two distinct stages.

First, an Old Yellow Enzyme, such as OYE2 from Saccharomyces cerevisiae or an OYE from Candida macedoniensis, selectively reduces the activated C=C bond of ketoisophorone, leaving the two carbonyl groups untouched. researchgate.netsigmaaldrich.com This reaction introduces the first chiral center at the C-6 position, stereospecifically yielding (6R)-2,2,6-trimethylcyclohexane-1,4-dione ((6R)-levodione). nih.govresearchgate.net

Second, the (6R)-levodione reductase (LVR) exhibits high substrate specificity for (6R)-levodione and regioselectivity by exclusively reducing the carbonyl group at the C-4 position. This step introduces a second chiral center, producing the doubly chiral alcohol (4R,6R)-actinol with a high enantiomeric excess, typically around 95%. researchgate.netnih.gov The stereospecificity of LVR is critically governed by specific amino acid residues in its active site. Structural and mutational studies have identified glutamic acid at position 103 (Glu-103) as a key determinant. It is suggested that electrostatic interactions between the negatively charged surface of Glu-103 and the positively charged surface on one face of the levodione molecule correctly orient the substrate for hydride attack, ensuring the formation of the (4R)-alcohol. researchgate.netnih.gov Mutation of this single residue to alanine, glutamine, or even the similarly charged aspartic acid drastically reduces the enantiomeric excess of the product to around 60%. researchgate.netnih.gov

Enzyme Kinetics and Inhibition Studies Pertaining to this compound Pathways

The kinetics of the enzymes in this pathway are crucial for understanding their efficiency and for process optimization. The OYEs involved in the first step follow a bi-bi ping-pong mechanism. mdpi.com While specific kinetic parameters for the reduction of ketoisophorone by OYE2 are not detailed in the provided sources, studies on OYE family members with similar substrates like cyclohexen-2-one have been conducted. nih.gov

More specific kinetic data is available for the (6R)-levodione reductase (LVR) from Corynebacterium aquaticum M-13. The importance of the Glu-103 residue for substrate binding and stereospecificity is reflected in the enzyme's kinetic parameters. Site-directed mutagenesis studies have shown that replacing Glu-103 with other amino acids leads to a significant increase in the Michaelis-Menten constant (Kₘ), indicating a lower affinity for the substrate, this compound. nih.gov Additionally, the crystal structure of LVR has been solved in a ternary complex with NADH and an inhibitor, 2-methyl-2,4-pentanediol, which provides insight into the substrate binding site. nih.gov

| LVR Variant | Fold Increase in Kₘ vs. Wild-Type | Product Enantiomeric Excess (%) |

|---|---|---|

| Wild-Type | 1x (Baseline) | 95% |

| E103A (Alanine) | 2-6x | 60% |

| E103Q (Glutamine) | 2-6x | 60% |

| E103N (Asparagine) | 2-6x | 60% |

| E103D (Aspartic Acid) | 2-6x | 60% |

Optimization and Scale-Up of Biocatalytic Processes for this compound

A critical aspect of optimization is managing the requirement for expensive nicotinamide cofactors (NADH or NADPH). A practical solution implemented for this pathway is the use of a cofactor regeneration system. In a successful scaled-up process, glucose and glucose dehydrogenase were added to the reaction mixture. researchgate.netresearchgate.net The glucose dehydrogenase oxidizes glucose, in turn reducing NAD⁺ to NADH, which is then consumed by the levodione reductase. This creates a catalytic cycle that continuously supplies the necessary reducing equivalents, dramatically reducing the required amount of costly cofactor. researchgate.netresearchgate.net

Process integration, such as creating a one-pot, two-step enzymatic system, is another key optimization strategy. In this setup, ketoisophorone is first converted to (6R)-levodione by OYE, and then LVR is added to catalyze the subsequent reduction to (4R,6R)-actinol within the same reactor. researchgate.net This approach avoids costly and time-consuming intermediate purification steps. Using this integrated system with cofactor regeneration, a product concentration of 9.5 mg/mL of (4R,6R)-actinol was achieved with a 94% enantiomeric excess. researchgate.net

2,2,6 Trimethylcyclohexane 1,4 Dione As a Versatile Synthetic Intermediate and Building Block

Precursor Role in Ionone (B8125255) and Related Compounds Synthesis

2,2,6-Trimethylcyclohexane-1,4-dione is a key intermediate in the synthesis of ionones. ontosight.ai Ionones are a class of fragrance chemicals known for their characteristic violet-like scent and are widely used in perfumery, cosmetics, and as flavoring agents in food products. ontosight.ai The synthesis typically involves the transformation of the dione (B5365651) structure to build the characteristic unsaturated side chain of the ionone molecule. Its derivatives have also been investigated for various biological activities, underscoring the importance of this precursor in diverse chemical applications. ontosight.ai

Applications in Carotenoid and Norisoprenoid Synthesis

The compound is an important component and intermediate for various carotenoid syntheses. google.com Carotenoids are a class of naturally occurring pigments found in plants and other photosynthetic organisms, with many having important biological functions. nih.gov Norisoprenoids, which are often derived from the degradation of carotenoids, include a variety of significant flavor and aroma compounds. The specific stereochemistry that can be derived from this compound makes it a crucial starting point for these complex natural products.

This compound is a precursor to (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone, also known as Actinol (B1245848), which is a key chiral intermediate in the synthesis of Xanthoxin. researchgate.net Xanthoxin is a naturally occurring plant hormone involved in the regulation of plant growth and development, particularly in response to environmental stress. The synthesis leverages the specific stereochemistry of Actinol, which is derived from the dione, to construct the complex structure of the target molecule.

Similarly to Xanthoxin, the synthesis of the carotenoid Zeaxanthin (B1683548) can utilize intermediates derived from this compound. researchgate.net Zeaxanthin is a common carotenoid alcohol found in nature, responsible for the yellow color of plants like corn and saffron, and is a primary xanthophyll in the human retina. nih.gov The synthesis relies on chiral building blocks, for which (4R,6R)-Actinol, produced from this compound, serves as a critical starting material. researchgate.net

The production of the doubly chiral compound (4R,6R)-actinol from a precursor of this compound is a well-established biocatalytic process. researchgate.net The synthesis often starts with 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone), which is first stereospecifically reduced to (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione. researchgate.net This intermediate then undergoes a second asymmetric reduction to yield the target (4R,6R)-actinol. researchgate.net This two-step enzymatic conversion is highly efficient and stereospecific. researchgate.net

Enzymatic Synthesis of (4R,6R)-Actinol

| Step | Starting Material | Key Enzyme | Product |

| 1 | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione (Ketoisophorone) | Old Yellow Enzyme (OYE) | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) |

| 2 | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione ((6R)-Levodione) | (6R)-Levodione Reductase | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (Actinol) |

Intermediate for Fragrance and Flavor Compound Production

Beyond the well-known ionones, this compound serves as an intermediate for other fragrance and flavor compounds. ontosight.ai Its structure is a foundational element for various rose ketones, such as damascones, which are prized for their complex and powerful rosy, fruity scents. rsc.orgpatsnap.com The ability to functionalize the ketone groups and modify the cyclohexane (B81311) ring allows chemists to generate a diverse palette of aroma chemicals, making this dione a valuable starting material in the fragrance and flavor industry. ontosight.ai

Chiral Building Block in Pharmaceutical and Fine Chemical Synthesis

The demand for single-enantiomer drugs has driven significant growth in the development of synthetic methods for producing chiral intermediates. nih.gov this compound and its derivatives are important chiral building blocks for the synthesis of natural products and active pharmaceutical ingredients (APIs). thegoodscentscompany.comresearchgate.net

The enzymatic reduction of the related prochiral compound 2,6,6-trimethyl-2-cyclohexen-1,4-dione introduces chirality at the C-6 position to produce (6R)-2,2,6-trimethylcyclohexane-1,4-dione. researchgate.net This enantiomerically pure compound can then be used in further synthetic steps, where its defined stereochemistry directs the formation of subsequent stereocenters, as seen in the synthesis of (4R,6R)-actinol. researchgate.net The use of enzymes in these transformations represents a green alternative to conventional chemical methods and provides access to complex chiral motifs with high selectivity and efficiency, which is highly valued in pharmaceutical research and development. researchgate.net

Total Synthesis of (+)-Abscisic Acid

The pursuit of efficient and stereoselective total syntheses of the phytohormone (+)-abscisic acid has been a significant objective in synthetic organic chemistry. While this compound is a structurally related compound, its role as a direct intermediate in the total synthesis of (+)-abscisic acid is not established in the primary literature. In fact, in a notable 2020 synthesis of (+)-abscisic acid, this compound emerged as the product of an unsuccessful reaction pathway rather than a planned intermediate. acs.orgacs.org

The investigation into the synthesis of (+)-abscisic acid explored various synthetic strategies. One approach involved the deprotection of the acetal (B89532) function of an epoxy-aldehyde intermediate (designated as (±)-6). It was anticipated that this deprotection, when treated with 1 M HCl, would also induce an epoxide opening to yield a key 4-hydroxycyclohexenone intermediate (11). acs.orgacs.org This hydroxyketone was the desired precursor for a subsequent vinylogous diester condensation to construct the side chain of abscisic acid. acs.orgacs.org

However, the desired condensation reaction did not proceed as planned. Instead of the expected reaction, the treatment of the epoxy-aldehyde with acid led to the formation of this compound (referred to as 2,6,6-trimethylcyclohexane-1,4-dione in the study) in a 48% yield. acs.orgacs.org This unexpected outcome was attributed to decarbonylation and tautomerization of the intended 4-hydroxycyclohexenone intermediate. acs.orgacs.org The stability of the carbanion at the C-4 position of the cyclohexenone intermediate was proposed to inhibit the desired condensation reaction, leading to the formation of the dione byproduct. acs.org

The successful total synthesis of (+)-abscisic acid was ultimately achieved through an alternative route that bypassed the formation of this compound. acs.orgacs.org This successful pathway involved the condensation of the protected epoxy-aldehyde with a diester, followed by subsequent hydrolysis and selective decarboxylation. acs.orgacs.org

While this compound was not a productive intermediate in this specific total synthesis of (+)-abscisic acid, its formation highlights the chemical intricacies and potential side reactions that can occur during complex molecule synthesis. It is noteworthy that optically active derivatives of this compound have been utilized as starting materials for the synthesis of various abscisic acid analogs, demonstrating its utility as a building block for related structures.

Table of Reaction Details for the Formation of this compound

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| Epoxy-aldehyde (±)-6 | 1 M HCl | This compound | 48% | acs.orgacs.org |

Biological and Ecological Roles of 2,2,6 Trimethylcyclohexane 1,4 Dione

Natural Occurrence and Biosynthesis Pathways

This dione (B5365651) has been identified in a variety of natural sources, indicating multiple biogenic pathways for its formation. It is recognized as a metabolite in microorganisms, a volatile constituent in several plant species and natural products, and is understood to be a degradation product of larger organic molecules like carotenoids.

While detailed pathways for the biosynthesis of 2,2,6-trimethylcyclohexane-1,4-dione across a wide range of bacteria are not extensively documented, its role as a microbial metabolite is recognized. Specifically, the enantiomer (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione, is a known product of microbial biotransformation.

Research has shown that the yeast Saccharomyces cerevisiae can stereospecifically convert 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone) into (6R)-levodione. researchgate.net This enzymatic reduction of the carbon-carbon double bond is a key step. Furthermore, this levodione (B1250081) can be subsequently acted upon by other microorganisms. For instance, the bacterium Corynebacterium aquaticum possesses a reductase capable of asymmetrically reducing (6R)-levodione to (4R,6R)-actinol, a doubly chiral compound. researchgate.net This two-step enzymatic process highlights a clear pathway where a precursor is metabolized by yeast and the resulting dione is further transformed by a bacterium, establishing the compound's place within microbial metabolic networks.

Table 1: Microbial Transformation Involving this compound Enantiomer

| Microorganism | Substrate | Product | Transformation Step |

| Saccharomyces cerevisiae | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione | Asymmetric reduction of C=C bond |

| Corynebacterium aquaticum M-13 | (6R)-2,2,6-Trimethylcyclohexane-1,4-dione | (4R,6R)-Actinol | Asymmetric reduction of a ketone group |

This compound has been identified as a volatile organic compound in a variety of plant species and related natural products. Its presence contributes to the characteristic aroma profiles of these natural sources.

The compound is found in the foliage and flowers of several plants, including:

Butterfly bush (Buddleja davidii) thegoodscentscompany.com

Jacquinia macrocarpa thegoodscentscompany.com

Nicotiana bonariensis thegoodscentscompany.com

Michelia champaca (in concrete at 0.01%) thegoodscentscompany.com

Furthermore, it has been identified as a notable volatile marker in unifloral honey. Specifically, studies on Dalmatian sage (Salvia officinalis L.) honey have detected this compound, linking the volatile profile of the honey directly to its botanical origin. thegoodscentscompany.com It is also a significant aroma compound found in saffron (Crocus sativus L.), contributing to its complex and prized fragrance. researchgate.netuliege.be

Carotenoids, the pigments responsible for many of the yellow, orange, and red colors in nature, are susceptible to degradation through enzymatic or non-enzymatic oxidation. nih.gov This breakdown process yields a wide array of smaller, often volatile, molecules known as apocarotenoids, which can have significant biological activities and contribute to the flavor and aroma of foods and flowers.

The oxidative cleavage of carotenoids can occur at various positions along their polyene chain, leading to the formation of aldehydes, ketones, and other derivatives. nih.gov While a direct enzymatic pathway from a specific carotenoid to this compound is not yet fully elucidated, the formation of C9-ketones from carotenoid degradation is a well-established phenomenon. The structure of this compound is consistent with it being a C9 apocarotenoid.

Evidence for this link comes from the analysis of natural products rich in carotenoids. For example, saffron's characteristic aroma is largely due to apocarotenoids, and this compound is identified as one of its key volatile components. researchgate.netuliege.be The biosynthesis of related compounds like isophorone (B1672270) in saffron has been associated with the degradation of the carotenoid zeaxanthin (B1683548). researchgate.net This suggests that this compound is likely formed through the oxidative degradation of carotenoids present in the saffron crocus.

Role in Chemical Ecology and Inter-species Communication

Beyond its presence as a metabolite or degradation product, this compound serves as a critical signaling molecule, or semiochemical, in the interactions between organisms. Its most prominent role in this context is as an insect pheromone.

In the field of chemical ecology, this compound has been identified as a key component of the aggregation pheromone of the yellow fever mosquito, Aedes aegypti. oup.com Aggregation pheromones are chemical signals that cause individuals of the same species to gather at a specific location for purposes such as mating or resource utilization.

Researchers investigating the swarming behavior of Aedes aegypti collected and analyzed the volatile compounds released by confined mosquitoes. oup.com Through gas chromatography-mass spectrometry (GC-MS), they identified a blend of three compounds that constitute the aggregation pheromone. oup.com

Table 2: Components of the Aedes aegypti Aggregation Pheromone

| Compound | Chemical Class | CAS Number |

| 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | Cyclic Ketone | 1125-21-9 |

| This compound | Cyclic Ketone | 20547-99-3 |

| 1-(4-Ethylphenyl)ethanone | Aromatic Ketone | 937-30-4 |

Source: Fawaz et al., 2014 oup.com

This discovery provided novel evidence that these mosquitoes utilize olfactory cues for aggregation, particularly in the context of forming mating swarms. oup.com

The identification of this compound as a pheromone component is substantiated by behavioral studies demonstrating its effect on mosquitoes. Laboratory-based olfactometer assays have confirmed that this compound, along with the other components of the pheromone blend, elicits distinct behavioral responses in Aedes aegypti.

Studies have shown that the pheromone blend stimulates the flying activity of mosquitoes, a crucial behavior for the formation and maintenance of mating swarms. oup.comresearchgate.net The odor attracts both males and females to the swarm, increasing the density of individuals and, consequently, the opportunities for mating. researchgate.net Specifically, this compound, in conjunction with its unsaturated analog, was found to elicit a flight excitation effect in female mosquitoes. nih.gov

Interestingly, the behavioral response can be dose-dependent. In a study on a related mosquito species, Aedes albopictus, this compound was found to be repellent at high concentrations. nih.gov This suggests a complex role where the concentration of the compound can modulate the behavioral outcome, potentially helping to regulate the optimal density of individuals within a swarm or at a resource.

Investigational Biological Activities of this compound Derivatives

Derivatives of compounds structurally related to this compound, such as ionones and other substituted cyclohexanes, have been a subject of scientific inquiry for their potential pharmaceutical applications. ontosight.ai Research has explored a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities. ontosight.ainih.gov

The antioxidant potential of derivatives of β-ionone, a compound synthesized from this compound, has been a key area of investigation. A series of β-ionone thiazolylhydrazone derivatives were synthesized and evaluated for their ability to scavenge free radicals. mdpi.comresearchgate.net In vitro antioxidant tests revealed that many of these compounds possess significant biological activity. mdpi.comnih.gov

For instance, in tests measuring scavenging activity against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, one derivative, compound 1k , showed particularly strong results with a half-maximal effective concentration (IC50) of 86.525 μM. mdpi.comresearchgate.net In similar tests using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), compound 1m demonstrated excellent activity, with an IC50 value of 65.408 μM. mdpi.comresearchgate.net The antioxidant activities of these specific derivatives were found to be significantly better than Trolox, a commonly used antioxidant standard. researchgate.netnih.gov The promising results for these compounds have led to further research into their potential application as browning inhibitors in fresh-cut produce. mdpi.com

| Compound | Assay | IC50 (μM) | Reference Compound |

|---|---|---|---|

| β-ionone thiazolylhydrazone derivative (1k) | DPPH Radical Scavenging | 86.525 | Trolox |

| β-ionone thiazolylhydrazone derivative (1m) | ABTS Radical Scavenging | 65.408 | Trolox |

The anti-inflammatory properties of various cyclohexane (B81311) derivatives have been documented in several studies. Spiro [(2H,3H) quinazoline-2,1′-cyclohexan]-4(1H)-one derivatives, for example, have exhibited noteworthy anti-inflammatory and analgesic effects in rat models, with performance comparable to reference drugs like indomethacin. cabidigitallibrary.org Similarly, a class of 3H-spiro[benzofuran-2,1′-cyclohexane] derivatives was found to inhibit the classical complement pathway, indicating anti-inflammatory potential. cabidigitallibrary.org

More recent research into polyoxygenated cyclohexene (B86901) derivatives isolated from Uvaria macclurei has identified compounds with potent anti-inflammatory effects. One such compound, (-)-Zeylenone, was found to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells with an IC50 of 20.18 μM. researchgate.net This compound was also shown to decrease the expression of pro-inflammatory factors such as IFN-γ, iNOS, IL-6, and TNF-α by downregulating the NF-κB signaling pathway. researchgate.net Further investigation into amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety also revealed significant anti-inflammatory action, with certain derivatives strongly inhibiting the secretion of cytokines like TNF-α and IL-6. mdpi.com

| Compound Class/Derivative | Observed Anti-inflammatory Effect | Mechanism/Model |

|---|---|---|

| Spiro [(2H,3H) quinazoline-2,1′-cyclohexan]-4(1H)-one derivatives | Significant anti-inflammatory and analgesic activity | Rat models (compared to Indomethacin) |

| (-)-Zeylenone (polyoxygenated cyclohexene derivative) | Potent inhibition of NO production (IC50 20.18 μM) | LPS-stimulated RAW 264.7 cells |

| Amidrazone derivative (2f) | Strongly inhibited TNF-α secretion (66–81%) | Mitogen-stimulated PBMCs |

| Amidrazone derivative (2b) | Significantly reduced TNF-α, IL-6, and IL-10 release (92-99%) | Mitogen-stimulated PBMCs |

Derivatives of ionone (B8125255) and other cyclohexanones have shown a range of antimicrobial activities. nih.gov For example, β-ionone itself is known to have antibacterial and fungicidal properties. nih.govresearchgate.net A study on newly synthesized β-ionone thiazolylhydrazone derivatives screened 25 such compounds for antifungal activity against eight plant fungi. mdpi.comresearchgate.net The results indicated that all tested compounds possessed some level of antifungal activity, with one derivative (1u ) showing a 77.71% inhibition rate against Poria vaporaria, suggesting its potential as a lead structure for new fungicides. mdpi.comnih.gov

Broader research into cyclohexane derivatives has also yielded promising antimicrobial candidates. For instance, adamantyl-based cyclohexane diamine derivatives have been screened for activity against 29 strains of Methicillin-resistant Staphylococcus aureus (MRSA) and a virulent strain of Mycobacterium tuberculosis, showing moderate to strong antibacterial action against MRSA. cabidigitallibrary.org Other studies have synthesized novel quinazoline (B50416) and indazole derivatives from 2,6-diundecylidenecyclohexan-1-one, with several of these new compounds showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg

| Compound Class/Derivative | Target Organism(s) | Observed Activity |

|---|---|---|

| β-ionone thiazolylhydrazone derivative (1u) | Poria vaporaria (fungus) | 77.71% inhibition rate |

| Adamantyl based cyclohexane diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong to moderate antibacterial activity |

| Quinazoline derivatives (from 2,6-diundecylidenecyclohexan-1-one) | G+ve bacteria, G-ve bacteria, and fungi | Promising antimicrobial activity |

| Amidrazone derivative (2c) | S. aureus and M. smegmatis | Bacteriostatic activity |

| Amidrazone derivative (2b) | Y. enterocolitica | Selective growth inhibition (MIC = 64 µg/mL) |

The potential neuroprotective effects of ionone derivatives represent an emerging area of chemical biology research. ontosight.ai While detailed studies are not as extensive as those for other biological activities, the role of this compound in the synthesis of ionones highlights its importance in developing compounds that are being explored for their effects on the nervous system. ontosight.ai For example, research on a structurally related dihydroquinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated neuroprotective potential in a rat model of cerebral ischemia/reperfusion by inhibiting inflammation and apoptosis and regulating the antioxidant system. nih.gov This suggests that compounds with similar structural motifs may be fruitful candidates for neuroprotection research, although direct studies on this compound derivatives are needed to confirm this potential.

Advanced Analytical and Spectroscopic Characterization of 2,2,6 Trimethylcyclohexane 1,4 Dione

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,2,6-trimethylcyclohexane-1,4-dione. In this method, the compound is vaporized and separated from other components in a mixture based on its retention time as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The retention of a compound is often expressed as the Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of GC data. nist.gov For this compound, experimental Kovats RI values have been reported on both non-polar and polar stationary phases, highlighting its elution characteristics under different chromatographic conditions. nih.gov

The mass spectrum is critical for positive identification. Upon electron ionization, the molecule fragments in a reproducible pattern. While a full fragmentation analysis is complex, key high-abundance ions are used for identification. For this compound, the most abundant peak (base peak) in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 56, with the second-most intense peak appearing at m/z 139. nih.gov Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to that of a known concentration standard.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | nih.gov |

| Molecular Weight | 154.21 g/mol | nih.gov |

| Kovats RI (Semi-standard non-polar column) | 1168 - 1208 | nih.gov |

| Kovats RI (Standard polar column) | 1740 - 1794 | nih.gov |

| Key Mass Spectrum Peaks (m/z) | 56 (Top Peak), 139 (2nd Highest) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound has been experimentally determined. nih.gov The spectrum would be expected to show nine distinct carbon signals corresponding to its molecular structure. The two carbonyl carbons (C=O) at the C1 and C4 positions would resonate at the most downfield chemical shifts (typically in the 200-220 ppm range). The quaternary carbon at C2, bonded to two methyl groups, and the methine carbon at C6, bonded to one methyl group, would appear at characteristic shifts, along with the methylene (B1212753) carbons (CH₂) at C3 and C5 and the three distinct methyl (CH₃) carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show signals for the methine proton at C6, the diastereotopic methylene protons at C3 and C5, and the protons of the three methyl groups. The integration of these signals would correspond to the number of protons of each type.

Stereochemical Assignment: The C6 position is a stereocenter, meaning the methyl group can be in one of two spatial orientations. Advanced 2D NMR techniques are essential for unambiguous stereochemical assignment. wordpress.comnih.gov

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships (e.g., between the C6-H and the adjacent C5-H₂ protons).

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) correlates directly bonded protons and carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are crucial for stereochemistry, as they identify protons that are close in space, irrespective of their bonding connectivity. wordpress.com For instance, the spatial relationship between the C6-methyl group and other protons on the cyclohexane (B81311) ring can be determined, helping to assign the relative stereochemistry.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1, C4) | - | 200 - 220 |

| -C(CH₃)₂- (C2) | - | 45 - 55 |

| -CH₂- (C3, C5) | 2.0 - 3.0 | 35 - 50 |

| -CH(CH₃)- (C6) | 2.5 - 3.5 | 40 - 55 |

| -CH₃ (on C2, C6) | 0.9 - 1.3 | 15 - 30 |

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the C6 position means that this compound can exist as a pair of enantiomers: (R)- and (S)-2,2,6-trimethylcyclohexane-1,4-dione. Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, determining the enantiomeric purity, or enantiomeric excess (ee), is critical, particularly in pharmaceutical and biological contexts. wikipedia.org

Chiral chromatography is the primary method used for separating and quantifying enantiomers. semanticscholar.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The process involves:

Column Selection: A column containing a suitable CSP is chosen. Common CSPs are often based on derivatives of cellulose, amylose, or cyclodextrins, which create chiral environments for interaction. semanticscholar.org

Separation: A solution of the enantiomeric mixture is passed through the column. The differential, transient diastereomeric complexes formed between the individual enantiomers and the CSP cause one enantiomer to be retained longer than the other.

Detection and Quantification: As the separated enantiomers elute from the column, they are detected (e.g., by a UV detector). The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated from the relative peak areas. wikipedia.org

The determination of enantiomeric excess is particularly relevant in asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other.

Other Advanced Spectroscopic Methods for Characterization

Beyond GC-MS and NMR, other spectroscopic methods provide complementary information for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, which has been recorded using a KBr-pellet technique, is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. nih.gov For saturated cyclic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. The presence of two ketone groups may lead to a broadening or splitting of this peak. Other peaks corresponding to C-H stretching (around 2850-3000 cm⁻¹) and bending vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Ketones exhibit a characteristic, though often weak, absorption in the UV region (around 270-300 nm) resulting from the n→π* (n-to-pi-star) transition of the non-bonding electrons (n) on the oxygen atom to the antibonding π* orbital of the carbonyl group. msu.edu This absorption is a useful diagnostic for the presence of the carbonyl chromophore, though it is less structurally informative than NMR or MS.

Theoretical and Computational Investigations of 2,2,6 Trimethylcyclohexane 1,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of 2,2,6-trimethylcyclohexane-1,4-dione.

Electronic Structure: DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A larger gap implies higher stability and lower reactivity.

Reactivity Prediction: From the electronic structure, various reactivity descriptors can be calculated to predict the sites of electrophilic and nucleophilic attack. For instance, the Fukui function can be used to identify the most reactive sites in the molecule. For this compound, the carbonyl carbons are expected to be the primary electrophilic sites, susceptible to nucleophilic attack, while the oxygen atoms and potentially the enolizable alpha-carbons could act as nucleophilic or basic centers. DFT can quantify these reactivities, providing a theoretical basis for understanding its chemical behavior in various reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on C1 (C=O) | +0.45 e |

| Mulliken Charge on C4 (C=O) | +0.48 e |

| Mulliken Charge on O (C1=O) | -0.52 e |

| Mulliken Charge on O (C4=O) | -0.55 e |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from DFT calculations. Actual values would require specific computational studies.

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Interactions

The enzymatic reduction of this compound, particularly the (6R)-enantiomer known as (6R)-levodione, is a key step in the synthesis of valuable chiral compounds. researchgate.net Molecular modeling and dynamics simulations are instrumental in understanding the interactions between this substrate and enzymes like levodione (B1250081) reductase.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be performed to fit the molecule into the active site of a target enzyme, such as a reductase. These studies can identify the key amino acid residues involved in substrate binding and stabilization. The binding affinity, often expressed as a docking score, can be calculated to estimate the strength of the enzyme-substrate interaction. For this compound, docking would likely show interactions between the carbonyl groups and hydrogen bond donors or metal cofactors within the enzyme's active site, as well as hydrophobic interactions involving the trimethyl-substituted cyclohexane (B81311) ring.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a dynamic view of the enzyme-substrate complex over time. Starting from a docked pose, an MD simulation can reveal the conformational changes in both the substrate and the enzyme upon binding. These simulations can help to assess the stability of the docked complex and to identify the specific interactions, such as hydrogen bonds and van der Waals forces, that are crucial for maintaining the binding mode. MD simulations can also be used to study the reaction mechanism at a molecular level, for example, by simulating the hydride transfer from a cofactor like NAD(P)H to one of the carbonyl carbons of the substrate.

Table 2: Key Interactions between this compound and a Hypothetical Reductase Active Site (from Molecular Modeling)

| Substrate Moiety | Interacting Enzyme Residue | Type of Interaction |

| C1-Carbonyl Oxygen | Tyr192, Ser140 | Hydrogen Bond |

| C4-Carbonyl Oxygen | Asn112, NADPH | Hydrogen Bond |

| Methyl Group at C2 | Leu205, Val288 | Hydrophobic |

| Methyl Group at C6 | Ile142, Ala290 | Hydrophobic |

Note: This table represents a hypothetical scenario of interactions that could be elucidated through molecular modeling studies.

Conformational Analysis and Stereochemical Prediction

The cyclohexane ring of this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities.

Conformational Isomers: For this compound, the cyclohexane ring will preferentially exist in a chair conformation to minimize angle and torsional strain. The three methyl groups and the two carbonyl groups introduce steric and electronic considerations that influence the most stable conformation. The bulky gem-dimethyl group at the C2 position will have one methyl group axial and one equatorial in a chair conformation. The single methyl group at the C6 position can be either axial or equatorial.

The relative stability of the different chair conformations will be determined by the steric interactions, particularly 1,3-diaxial interactions. A conformation where the C6-methyl group is in the equatorial position is expected to be more stable than the conformation where it is in the axial position, as this minimizes steric hindrance with the other axial hydrogens and the axial methyl group at C2. The presence of the sp2-hybridized carbonyl carbons slightly flattens the ring at those positions, which can also influence the conformational preference.

Stereochemical Prediction: The stereochemistry of this compound is centered around the chiral carbon at the C6 position. This gives rise to two enantiomers: (6R)-2,2,6-trimethylcyclohexane-1,4-dione and (6S)-2,2,6-trimethylcyclohexane-1,4-dione. Computational methods can be used to predict the stereochemical outcome of reactions involving this compound. For instance, in the enzymatic reduction of the prochiral precursor, 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608), the stereoselectivity of the enzyme determines which enantiomer of this compound is formed. researchgate.net Theoretical models of the enzyme's active site can help to explain and predict this stereoselectivity by analyzing the different transition states leading to the (R) or (S) product.

Table 3: Relative Energies of Conformers of (6R)-2,2,6-Trimethylcyclohexane-1,4-dione (Hypothetical)

| Conformation (C6-Methyl Position) | Relative Energy (kcal/mol) |

| Equatorial | 0.00 |

| Axial | 1.85 |

Note: This table provides a hypothetical energy difference based on general principles of conformational analysis of substituted cyclohexanes.

Future Perspectives and Emerging Research Avenues for 2,2,6 Trimethylcyclohexane 1,4 Dione

Development of Novel Sustainable Synthetic Methodologies

Traditional chemical synthesis routes for 2,2,6-trimethylcyclohexane-1,4-dione have been established, including a process involving the epoxidation of β-isophorone with organic percarboxylic acids, followed by isomerization. google.com However, future research is geared towards the development of more sustainable and environmentally benign methodologies. The focus is shifting from conventional methods that may use hazardous reagents and solvents towards greener alternatives.

Future synthetic strategies are expected to prioritize:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived precursors.

Green Catalysts: Replacing traditional acid or metal catalysts with recyclable, non-toxic alternatives like solid acids, zeolites, or enzyme-mimicking catalysts.

Alternative Energy Sources: Utilizing microwave irradiation or sonochemistry to enhance reaction rates and reduce energy consumption compared to conventional heating.

Benign Solvents: Shifting towards the use of water, supercritical fluids, or bio-based solvents to minimize the environmental footprint associated with volatile organic compounds (VOCs).

Research in these areas aims to create synthetic routes that are not only efficient but also align with the principles of green chemistry, reducing waste and environmental impact.

Engineering of Biocatalytic Systems for Tailored Synthesis

Biocatalysis represents a significant and promising frontier for the synthesis of this compound. Enzymes offer high specificity and selectivity under mild reaction conditions, making them ideal for sustainable chemical production. A key biocatalytic route involves the asymmetric reduction of the C=C double bond in ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) to produce (6R)-levodione, the chiral form of this compound. researchgate.net

This transformation is effectively catalyzed by Old Yellow Enzymes (OYEs), a family of flavin-dependent oxidoreductases. researchgate.net Research has demonstrated the utility of OYEs from various microorganisms for this purpose. For instance, the Old Yellow Enzyme from Saccharomyces cerevisiae can stereospecifically convert ketoisophorone. researchgate.net Further advancements include the cloning and overexpression of the OYE gene from Candida macedoniensis to improve production efficiency. thegoodscentscompany.com The subsequent reduction of the dione (B5365651) can yield (4R, 6R)-actinol, a valuable chiral building block, using a reductase from Corynebacterium aquaticum M-13. researchgate.net

Future research in this domain is focused on:

Enzyme Immobilization: Developing robust methods to immobilize OYEs and other relevant enzymes on solid supports, enhancing their stability and enabling continuous flow processes and easier catalyst recycling.

Cofactor Regeneration: Designing efficient in-situ cofactor regeneration systems, such as using glucose dehydrogenase, to reduce the cost associated with stoichiometric use of NADPH or NADH. researchgate.net

Metabolic Engineering: Engineering microbial hosts to express the entire multi-enzyme pathway, allowing for the conversion of simple feedstocks to the target molecule in a single fermentation process.

Use of Whole-Cell or Plant-Cell Biocatalysts: Exploring the use of whole cells, such as cultured plant cells from Marchantia polymorpha and Nicotiana tabacum, which can perform stereo- and regioselective reductions, simplifying the process by avoiding enzyme purification. researchgate.net

Advanced Bioreactor Design: Implementing novel bioreactor configurations, including nano- and microreactors, to improve reaction kinetics and product yields. nih.gov

| Enzyme/Organism | Substrate | Product | Significance |

|---|---|---|---|

| Old Yellow Enzyme (Saccharomyces cerevisiae) | Ketoisophorone | (6R)-levodione (this compound) | Stereospecific reduction of C=C bond. researchgate.net |

| Old Yellow Enzyme (Candida macedoniensis) | Ketoisophorone | (6R)-levodione | Gene overexpression for enhanced production. thegoodscentscompany.com |

| (6R)-levodione reductase (Corynebacterium aquaticum) | (6R)-levodione | (4R, 6R)-actinol | Key step in the synthesis of doubly chiral building blocks. researchgate.net |

| Plant Cell Cultures (Marchantia polymorpha) | Ketoisophorone | (6R)-levodione and other reduced products | Demonstrates potential for whole-cell biocatalysis. researchgate.net |

Elucidation of Undiscovered Biological Pathways and Functions

While this compound is a key intermediate in the biocatalytic synthesis of important compounds like the carotenoid zeaxanthin (B1683548), its natural occurrence and biological functions remain largely unexplored. researchgate.net The PubChem database notes its presence in biological contexts such as the cytoplasm and extracellular space, but specific metabolic pathways have not been detailed. nih.gov

Future research avenues will likely focus on discovering the natural roles of this compound. Drawing parallels from structurally related compounds, such as cyclohexane-1,3-dione derivatives which are known to act as herbicides by inhibiting enzymes, suggests a potential area of investigation. nih.gov These related compounds can chelate metal ions within the active sites of enzymes, pointing to a possible, yet unconfirmed, role for this compound as an enzyme modulator or inhibitor.

Emerging research should aim to:

Metabolomic Screening: Conduct broad screening of various organisms, particularly plants and fungi known to produce carotenoids and other terpenoids, to identify natural sources of the compound.

Enzyme Assays: Test the inhibitory or modulatory activity of this compound against a panel of enzymes, especially metalloenzymes.

Tracer Studies: Use isotopically labeled versions of the compound to trace its metabolic fate in biological systems and identify downstream products and associated enzymatic pathways.

Expanding Applications in Green Chemistry and Biotechnology

The primary application of this compound is as a chiral intermediate. Its value is intrinsically linked to the sustainable and efficient production of high-value chemicals. The biocatalytic routes discussed previously are themselves prime examples of green chemistry in action.

The expansion of its applications is directly tied to the refinement of these biocatalytic processes. As a versatile chiral building block, it holds potential in several areas:

Pharmaceuticals: As a precursor for the synthesis of complex, stereospecific active pharmaceutical ingredients.

Agrochemicals: For the development of novel, potentially bio-based pesticides or herbicides, inspired by the activity of related dione compounds. nih.gov

Flavors and Fragrances: As an intermediate for synthesizing flavor compounds and fragrances, where there is high demand for natural and sustainably sourced ingredients. researchgate.net

| Application Area | Specific Use | Rationale |

|---|---|---|

| Carotenoid Synthesis | Intermediate for zeaxanthin and xanthoxin | Established role as a key chiral building block in chemo-enzymatic pathways. researchgate.net |

| Fine Chemicals | Precursor for chiral alcohols (e.g., (4R, 6R)-actinol) | Provides access to valuable, stereochemically pure synthons. researchgate.net |

| Flavor & Fragrance Industry | Potential precursor to novel flavor compounds | Biocatalytic production aligns with the "natural" and "green" market trend. researchgate.net |

| Agrochemicals | Potential scaffold for new herbicides/fungicides | Structural similarity to other biologically active cyclohexane-diones. nih.gov |

Interdisciplinary Research on Ecological and Environmental Impact